molecular formula C11H14O3 B1347325 4-(4-Methylphenoxy)butanoic acid CAS No. 22180-02-5

4-(4-Methylphenoxy)butanoic acid

Cat. No.: B1347325
CAS No.: 22180-02-5
M. Wt: 194.23 g/mol
InChI Key: UQLYOAIYJDZSQG-UHFFFAOYSA-N
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Description

4-(4-Methylphenoxy)butanoic acid is an organic compound that belongs to the class of phenoxy acids It is characterized by a butanoic acid backbone with a 4-methylphenoxy group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Methylphenoxy)butanoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where toluene reacts with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride . This reaction forms an intermediate, which is then hydrolyzed to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenoxy)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of 4-(4-Methylphenoxy)butanone or this compound derivatives.

    Reduction: Formation of 4-(4-Methylphenoxy)butanol.

    Substitution: Formation of brominated or nitrated derivatives of this compound.

Scientific Research Applications

4-(4-Methylphenoxy)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Methylphenoxy)butanoic acid involves its interaction with specific molecular targets. As a synthetic auxin, it mimics the action of natural plant hormones, promoting cell elongation and division. The compound is absorbed by plant leaves and roots, where it is translocated to target sites, disrupting normal growth processes and leading to the death of susceptible weeds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methylphenoxy)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-methylphenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-9-4-6-10(7-5-9)14-8-2-3-11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLYOAIYJDZSQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10290112
Record name 4-(4-methylphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10290112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22180-02-5
Record name 22180-02-5
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Record name 4-(4-methylphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10290112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-methylphenoxy)butanoic acid
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